3-cyano-1H-indazole-5-carboxylic acid

Description

Historical Context and Significance of Indazole Scaffolds in Modern Chemical Research

The study of heterocyclic compounds has long been a cornerstone of chemical research, with indazoles attracting significant interest due to their presence in both natural and synthetic molecules. nih.gov Although rarely found in nature, synthetic indazole derivatives have become crucial in pharmacology. nih.govnih.gov The journey of indazole-based compounds in therapeutic applications has been notable, with the anti-inflammatory drug Benzydamine being marketed as early as 1966. researchgate.net

In recent decades, the indazole scaffold has gained recognition as a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netnih.gov The unique chemical properties and tautomeric forms of the indazole ring make it a versatile building block for creating complex molecules. researchgate.net Consequently, numerous indazole-containing drugs have been developed and approved for clinical use, including treatments for various types of cancer. nih.govnih.gov The significance of this scaffold is underscored by its presence in a substantial number of marketed drugs and compounds currently under clinical investigation, highlighting its therapeutic potential. researchgate.netnih.gov

Overview of Functionalized Indazoles in Academic Investigations

The functionalization of the indazole core is a key area of academic and industrial research, aimed at creating new derivatives with enhanced or specific properties. researchgate.net The planar nature of the indazole ring allows for a wide array of derivatives through positional functionalization. nih.gov Chemists have developed numerous synthetic strategies to modify the indazole skeleton, leading to a vast library of compounds with diverse biological activities. nih.govnih.gov

Key functionalization strategies that have been extensively investigated include:

C-H Functionalization: This modern approach allows for the direct modification of carbon-hydrogen bonds on the indazole ring, providing an efficient way to increase molecular complexity. rsc.org Research has focused on C3-functionalization and remote C-H functionalization on the benzene (B151609) ring portion of the scaffold. rsc.org

Substitution at Various Positions: Researchers have explored adding different functional groups at various positions of the indazole ring. For instance, 3-aminoindazole derivatives have been synthesized and tested for their antiproliferative activities. nih.gov Similarly, the synthesis of indazole-3-carboxamide derivatives has been a subject of study. derpharmachemica.com

Catalytic Functionalization: Direct catalytic functionalization is a powerful tool for the synthesis of important indazole derivatives. researchgate.net This includes reactions like arylation, alkylation, acylation, cyanation, and trifluoromethylation, often employing transition-metal catalysts. researchgate.netrsc.org

These academic investigations have led to the discovery of indazole derivatives with a broad spectrum of potential applications, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobials. nih.govresearchgate.net

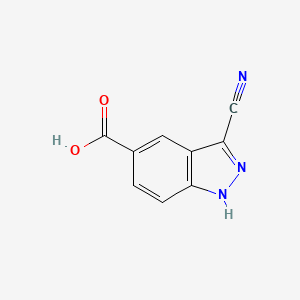

Structural Features and Nomenclatural Aspects of 3-cyano-1H-indazole-5-carboxylic acid

This compound is a specific functionalized indazole that embodies the chemical versatility of this heterocyclic family.

Structural Features: The molecule's core is the 1H-indazole bicyclic system. It is substituted at two positions:

A cyano group (-C≡N) is attached to carbon 3 of the indazole ring.

A carboxylic acid group (-COOH) is attached to carbon 5.

The presence of these two functional groups, an electron-withdrawing cyano group and a carboxylic acid group capable of hydrogen bonding and acting as a proton donor, imparts specific chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex compounds. ontosight.ai

Nomenclatural Aspects: The IUPAC name, this compound, is derived according to standard nomenclature rules:

Indazole: This is the parent heterocycle, indicating the fusion of a benzene and pyrazole (B372694) ring.

1H-indazole: This specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1, which is the more thermodynamically stable form. nih.gov

-5-carboxylic acid: The carboxylic acid group is the principal functional group and is given priority in naming. Its position on the indazole ring is indicated by the number 5. libretexts.org

3-cyano-: The nitrile group is treated as a substituent and is named with the prefix "cyano-". libretexts.org Its location is at position 3 of the ring.

Below is a data table summarizing the key identifiers for this compound.

| Identifier Type | Value |

| Molecular Formula | C9H5N3O2 |

| Molecular Weight | 187.15 g/mol |

| CAS Number | 1301214-73-2 |

| InChI Key | BFOULEVCZBQRIV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=NN2)C#N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-8-6-3-5(9(13)14)1-2-7(6)11-12-8/h1-3H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOULEVCZBQRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=NN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 3 Cyano 1h Indazole 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position of the indazole ring is a primary site for modification through various classical organic reactions. These transformations are fundamental in creating esters, amides, and other related derivatives, or for altering the core structure through reduction or decarboxylation.

Esterification and Amidation Reactions for Novel Derivatives

The conversion of the carboxylic acid group into esters and amides is a common and powerful strategy for creating new derivatives.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. organic-chemistry.org

Amidation involves the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. Due to the formation of a stable ammonium (B1175870) carboxylate salt between the acid and amine, direct thermal condensation is often inefficient. sci-hub.se Therefore, the reaction typically requires the activation of the carboxylic acid. This is commonly achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., T3P). sci-hub.seresearchgate.netresearchgate.net These reagents convert the carboxylic acid into a more reactive species in situ, which is then readily attacked by the amine to form the desired amide. researchgate.net This method is widely used for the synthesis of a vast range of amide derivatives under mild conditions. nih.gov

| Transformation | Reactant | Typical Reagents | Expected Product |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalyst), heat | Methyl 3-cyano-1H-indazole-5-carboxylate |

| Esterification | Ethanol | DCC, DMAP | Ethyl 3-cyano-1H-indazole-5-carboxylate |

| Amidation | Ammonia | EDC, HOBt | 3-cyano-1H-indazole-5-carboxamide |

| Amidation | Aniline | T3P, Et₃N | 3-cyano-N-phenyl-1H-indazole-5-carboxamide |

Reduction and Decarboxylation Pathways

Altering the carboxylic acid group through reduction or removal provides pathways to different classes of compounds.

Reduction of carboxylic acids typically yields primary alcohols. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, readily converting the carboxylic acid at the C5 position to a hydroxymethyl group. libretexts.orglibretexts.orgyoutube.com The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. libretexts.orglibretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃/THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols, often in the presence of other reducible functional groups. libretexts.org It is important to note that these strong hydrides can also reduce the cyano group.

Decarboxylation , the removal of the carboxylic acid group as carbon dioxide (CO₂), is a more challenging transformation for aromatic carboxylic acids. It generally requires harsh conditions, such as high temperatures, or the use of metal catalysts. organic-chemistry.org The stability of the aryl-carboxyl bond makes this process difficult without activating groups elsewhere on the ring.

| Transformation | Typical Reagents | Expected Product | Notes |

|---|---|---|---|

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | (3-cyano-1H-indazol-5-yl)methanol | The cyano group may also be reduced. |

| Reduction | 1. BH₃·THF; 2. H₂O | (3-cyano-1H-indazol-5-yl)methanol | More selective than LiAlH₄, but may still affect the cyano group. |

| Decarboxylation | Heat, Copper catalyst | 3-cyano-1H-indazole | Requires harsh conditions. |

Formation of Acyl Halides and Subsequent Nucleophilic Substitutions

Converting the carboxylic acid to a more reactive acyl halide opens up a plethora of possibilities for nucleophilic acyl substitution.

Formation of Acyl Halides , particularly acyl chlorides, is a key activation step. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to replace the -OH group of the carboxylic acid with a chlorine atom. ekb.eg This reaction transforms the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, 3-cyano-1H-indazole-5-carbonyl chloride.

Subsequent Nucleophilic Substitutions on the resulting acyl chloride can be performed with a wide variety of nucleophiles under mild conditions. The high reactivity of the acyl chloride allows for facile reactions with alcohols to form esters, with amines to form amides, and even with carboxylates to form anhydrides. This two-step sequence (acid to acyl chloride to derivative) is often more efficient and versatile than direct coupling methods. sci-hub.se

Reactions Involving the Cyano Group

The cyano group at the C3 position is a versatile functional handle that can be transformed into other important functionalities, such as amides, carboxylic acids, or amines, through hydrolysis or reduction.

Hydrolysis to Carboxylic Acid or Amide Derivatives

The hydrolysis of the nitrile (cyano) group can be controlled to yield either an amide or a carboxylic acid.

Partial Hydrolysis under carefully controlled acidic or basic conditions can stop the reaction at the amide stage. lumenlearning.com For instance, treatment with acid (e.g., H₂SO₄) and water can convert the cyano group into a primary amide, yielding 3-carbamoyl-1H-indazole-5-carboxylic acid. researchgate.net

Complete Hydrolysis to a carboxylic acid requires more forcing conditions, such as prolonged heating with strong acid or base. lumenlearning.com This reaction would convert the 3-cyano group into a carboxylic acid, resulting in the formation of 1H-indazole-3,5-dicarboxylic acid. This transformation provides a route to dicarboxylic acid derivatives of the indazole core.

| Transformation | Conditions | Expected Product |

|---|---|---|

| Partial Hydrolysis | H₂SO₄, H₂O, controlled temperature | 3-carbamoyl-1H-indazole-5-carboxylic acid |

| Complete Hydrolysis | H₃O⁺, heat or NaOH, heat then H₃O⁺ | 1H-indazole-3,5-dicarboxylic acid |

Reduction to Amine or Imine Functionalities

The reduction of the cyano group provides access to amines or, via an imine intermediate, to aldehydes.

Reduction to a Primary Amine is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Pd, Pt, or Ni). chemistrysteps.comorganic-chemistry.orglibretexts.org This converts the cyano group into an aminomethyl group, yielding (5-(aminomethyl)-1H-indazol-3-yl)methanol if the carboxylic acid is also reduced, or 5-carboxy-1H-indazole-3-methanamine if conditions are selective.

Partial Reduction to an Aldehyde can be achieved using a less reactive, sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com The reaction, typically run at low temperatures (e.g., -78 °C), reduces the nitrile to an imine intermediate. chemistrysteps.commasterorganicchemistry.com Upon aqueous workup, this imine is hydrolyzed to an aldehyde, which would yield 3-formyl-1H-indazole-5-carboxylic acid. chemistrysteps.com This method is a valuable way to introduce a formyl group onto the indazole ring.

| Transformation | Typical Reagents | Expected Product | Notes |

|---|---|---|---|

| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | 3-(aminomethyl)-1H-indazole-5-carboxylic acid | Carboxylic acid may also be reduced. |

| Reduction to Amine | H₂, Pd/C catalyst | 3-(aminomethyl)-1H-indazole-5-carboxylic acid | Catalytic hydrogenation. |

| Reduction to Aldehyde | 1. DIBAL-H, -78 °C; 2. H₃O⁺ | 3-formyl-1H-indazole-5-carboxylic acid | Proceeds via an imine intermediate. |

[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group at the C-3 position of 3-cyano-1H-indazole-5-carboxylic acid is a key functional handle for derivatization, particularly through [2+3] cycloaddition reactions. The most prominent of these is the formation of a tetrazole ring, a well-regarded bioisostere for the carboxylic acid functional group in medicinal chemistry. nih.govacs.orgresearchgate.net This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃).

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the azide adds across the carbon-nitrogen triple bond of the nitrile. nih.govorganic-chemistry.org The process is often facilitated by the use of catalysts, such as Lewis acids (e.g., zinc chloride, aluminum chloride) or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org The resulting product is 3-(1H-tetrazol-5-yl)-1H-indazole-5-carboxylic acid, effectively replacing the cyano group with a tetrazole heterocycle while preserving the core indazole structure and the C-5 carboxylic acid. This modification significantly alters the electronic and physicochemical properties of the parent molecule, which can be advantageous in the development of new chemical entities.

| Reaction Type | Reagents | Catalyst/Conditions | Product |

| Tetrazole Formation | Sodium Azide (NaN₃) | Lewis Acid (e.g., ZnCl₂), DMF, Heat | 3-(1H-tetrazol-5-yl)-1H-indazole-5-carboxylic acid |

| Tetrazole Formation | Trimethylsilyl Azide (TMSN₃) | Dibutyltin oxide, Toluene, Reflux | 3-(1H-tetrazol-5-yl)-1H-indazole-5-carboxylic acid |

Reactivity of the Indazole Heterocycle

N-Alkylation and N-Arylation Strategies for Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which are potential sites for alkylation or arylation. The reaction of 1H-indazoles with electrophiles typically yields a mixture of N-1 and N-2 substituted regioisomers. nih.govd-nb.info The regioselectivity of this process is influenced by several factors, including the steric and electronic nature of substituents on the indazole ring, the choice of the alkylating/arylating agent, the base, and the solvent. nih.govd-nb.info

For this compound, the presence of two electron-withdrawing groups (cyano and carboxylic acid) is expected to significantly impact the nucleophilicity of the nitrogen atoms and the stability of the resulting products. Studies on substituted indazoles have shown that strong bases like sodium hydride (NaH) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are effective for deprotonation, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govdiva-portal.org The use of NaH in THF has been reported to favor N-1 alkylation for many C-3 substituted indazoles. nih.govd-nb.info

N-arylation can be accomplished using metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the indazole with aryl halides or triflates in the presence of a palladium or copper catalyst. organic-chemistry.org The choice of ligand and reaction conditions is crucial for achieving high yields and controlling regioselectivity.

| Reaction | Reagents | Base/Catalyst | Typical Solvent | Predominant Isomer |

| N-Alkylation | Alkyl Halide (R-X) | NaH | THF / DMF | N-1 often favored |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ | Acetonitrile | Mixture of N-1/N-2 |

| N-Arylation | Aryl Halide (Ar-X) | CuI / Ligand | Dioxane / Toluene | Dependent on conditions |

| N-Arylation | Arylboronic Acid (Ar-B(OH)₂) | Cu(OAc)₂ | Methanol | Dependent on conditions |

Electrophilic Aromatic Substitution at Unsubstituted Positions

The benzene (B151609) portion of the indazole ring system can undergo electrophilic aromatic substitution (SEAr) at the unsubstituted C-4, C-6, and C-7 positions. wikipedia.org The outcome of these reactions is directed by the combined electronic effects of the fused pyrazole (B372694) ring and the substituents at C-3 and C-5. The cyano and carboxylic acid groups are both strongly deactivating and meta-directing. libretexts.org Consequently, electrophilic attack is expected to be disfavored and would likely occur at positions meta to these deactivating groups.

Nitration : Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group. masterorganicchemistry.comyoutube.com The most probable sites of substitution would be C-4 or C-6.

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to the introduction of a halogen atom, likely at the C-4 or C-6 positions.

Sulfonation : Using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. libretexts.org This reaction is often reversible.

| Reaction | Reagents | Electrophile | Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro- and/or 6-Nitro-3-cyano-1H-indazole-5-carboxylic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo- and/or 6-Bromo-3-cyano-1H-indazole-5-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | This compound-4-sulfonic acid and/or -6-sulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Further functionalization of the indazole core can be achieved via metal-catalyzed cross-coupling reactions. researchgate.net These powerful methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds. A prerequisite for these reactions is the presence of a suitable handle on the aromatic ring, typically a halide (Br, I) or a triflate group. Therefore, electrophilic halogenation (as described in 3.3.2) of this compound would be the first step to generate the necessary precursors (e.g., 4-bromo-, 6-bromo-, or 7-bromo- derivatives).

Once halogenated, these derivatives can participate in a variety of palladium-catalyzed reactions: mdpi.comnih.gov

Suzuki-Miyaura Coupling : Reaction with an organoboronic acid or ester (R-B(OR)₂) to introduce a new alkyl, aryl, or heteroaryl group. mdpi.com

Heck Coupling : Reaction with an alkene to form a C-C bond, introducing a vinyl group.

Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl substituent.

These reactions provide a modular approach to synthesizing a diverse library of peripherally functionalized indazole derivatives, allowing for fine-tuning of the molecule's properties.

| Coupling Reaction | Halogenated Precursor | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Bromo-indazole derivative | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Alkyl-substituted indazole |

| Heck | Bromo-indazole derivative | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | Alkenyl-substituted indazole |

| Sonogashira | Bromo-indazole derivative | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted indazole |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all components, are highly valued for their efficiency and complexity-generating power. nih.govrug.nl The carboxylic acid functionality of this compound makes it an ideal candidate for participation in isocyanide-based MCRs, such as the Ugi and Passerini reactions. mdpi.com

In a Ugi four-component reaction (U-4CR), this compound would serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide. rug.nl This one-pot process leads to the formation of a complex α-acylamino amide derivative, where the indazole moiety is attached via an amide bond derived from the C-5 carboxylic acid. This strategy allows for the rapid assembly of diverse and complex molecular architectures built upon the 3-cyano-indazole scaffold.

| MCR Type | Components | Resulting Linkage to Indazole | Product Scaffold |

| Ugi (4-component) | Indazole Acid , Aldehyde, Amine, Isocyanide | C-5 Amide | α-Acylamino carboxamide |

| Passerini (3-component) | Indazole Acid , Aldehyde, Isocyanide | C-5 Ester | α-Acyloxy carboxamide |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound can be readily achieved by leveraging the reactivity of the C-5 carboxylic acid group. A straightforward and widely used method is the formation of an amide bond with a chiral amine or a chiral amino acid ester. frontiersin.org

This transformation is typically carried out using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). The reaction involves activating the carboxylic acid, followed by nucleophilic attack from the chiral amine. This process creates a new chiral center if the amine is prochiral or, more commonly, incorporates an existing chiral moiety into the molecule, resulting in the formation of diastereomers if other chiral centers are present. This approach is fundamental in medicinal chemistry for exploring the stereochemical requirements of biological targets. While direct asymmetric synthesis on the indazole core is more complex, derivatization at the carboxylic acid provides a reliable entry into chiral molecules. frontiersin.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 3 Cyano 1h Indazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure by revealing the different types of proton and carbon atoms present. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus.

For 3-cyano-1H-indazole-5-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring portion of the indazole core, as well as exchangeable protons from the N-H and carboxylic acid O-H groups. The protons on the aromatic ring (H-4, H-6, and H-7) will appear as doublets or doublets of doublets, with their specific chemical shifts influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups. The carboxylic acid proton is characteristically found far downfield (typically >10 ppm) and often appears as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org Similarly, the N-H proton of the indazole ring also gives a broad signal. researchgate.net

The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the 160-180 ppm range. libretexts.org The carbon of the cyano group appears further upfield, generally between 110-125 ppm. The remaining seven carbons of the indazole ring will have distinct chemical shifts reflecting their position relative to the nitrogen atoms and the electron-withdrawing substituents.

Expected ¹H NMR Chemical Shifts for this compound Data is predicted based on typical values for substituted indazoles and carboxylic acids.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.5 - 8.8 | d |

| H-6 | ~8.2 - 8.4 | dd |

| H-7 | ~7.8 - 8.0 | d |

| NH | ~13.0 - 14.5 | br s |

| COOH | ~11.0 - 13.0 | br s |

Expected ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical values for substituted indazoles and related functional groups.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O | ~165 - 175 |

| C -3 | ~140 - 145 |

| C -3a | ~140 - 145 |

| C -7a | ~125 - 130 |

| C -5 | ~125 - 130 |

| C -4 | ~122 - 126 |

| C -6 | ~120 - 124 |

| C -7 | ~112 - 116 |

| C ≡N | ~110 - 115 |

While 1D NMR identifies the types of protons and carbons, two-dimensional (2D) NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (e.g., H-6 with H-7), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals for all protonated carbons (C-4, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations for this molecule would include:

H-4 correlating to the carbonyl carbon (C=O) and the cyano carbon (C≡N), confirming the substitution pattern.

H-6 and H-7 correlating to the quaternary carbons of the ring junction (C-3a and C-7a).

The NH proton correlating to adjacent carbons (C-3, C-3a, and C-7a).

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For a planar molecule like this, NOESY can help confirm assignments by showing correlations between nearby protons, such as between H-4 and the NH proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend.

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure:

A very broad absorption band in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com

A medium, sharp band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indazole ring.

A sharp, strong absorption band around 2220-2260 cm⁻¹ for the C≡N (nitrile) stretching vibration. libretexts.org

A strong, sharp peak between 1680-1710 cm⁻¹ due to the C=O (carbonyl) stretch of the aromatic carboxylic acid. spectroscopyonline.com

Several peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic ring system.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound Data is predicted based on established group frequencies.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |

| Indazole (N-H) | Stretch | 3300 - 3400 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium, Sharp |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Sharp, Medium-Strong |

| Carbonyl (C=O) | Stretch | 1680 - 1710 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues to its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact molecular formula from the measured mass. For this compound (C₉H₅N₃O₂), the theoretical monoisotopic mass is 187.03818 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically <5 ppm), confirming the elemental composition.

Predicted HRMS Data for this compound Data predicted by computational tools. uni.lu

| Adduct Ion | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₉H₆N₃O₂⁺ | 188.04546 |

| [M+Na]⁺ | C₉H₅N₃O₂Na⁺ | 210.02740 |

| [M-H]⁻ | C₉H₄N₃O₂⁻ | 186.03090 |

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, e.g., [M+H]⁺ or [M-H]⁻) and inducing it to fragment. The resulting product ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

For this compound, common fragmentation pathways in negative ion mode ([M-H]⁻) would likely involve the loss of small, stable neutral molecules from the carboxylate group. A primary and highly characteristic fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da). researchgate.net

In positive ion mode ([M+H]⁺), fragmentation might be more complex. Plausible fragmentation pathways could include:

Loss of H₂O (18 Da): From the carboxylic acid group.

Loss of CO (28 Da): Following the loss of water.

Loss of HCN (27 Da): From the cleavage of the cyano group or the pyrazole (B372694) ring.

Loss of COOH radical (45 Da): Cleavage of the carboxylic acid group.

Analysis of these fragmentation pathways allows for the confirmation of the presence and connectivity of the various functional groups within the molecule. For instance, the neutral loss of CO₂ is a strong indicator of a carboxylic acid moiety. cam.ac.uk

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

While no crystallographic data for this compound has been reported, the crystal structure of a related derivative, 1-Methyl-1H-indazole-3-carboxylic acid, offers insight into the solid-state conformation of this class of compounds. The asymmetric unit of this compound was found to contain two molecules. In the crystal structure, both molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds, with an additional C—H⋯O interaction also being observed. nih.gov

Table 1: Crystallographic Data for 1-Methyl-1H-indazole-3-carboxylic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Z | 8 |

| Temperature (K) | 293 (2) |

The data reveals a monoclinic crystal system. The formation of hydrogen-bonded dimers is a common feature in the crystal packing of carboxylic acids. This structural information is vital for understanding the supramolecular chemistry of indazole carboxylic acids and can influence their physical properties such as solubility and melting point.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Confirmation

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. ECD, which operates in the ultraviolet-visible region, provides similar information based on electronic transitions.

For a molecule to be studied by VCD or ECD, it must be chiral. While this compound is an achiral molecule, certain indazole derivatives have been shown to crystallize in chiral space groups, forming chiral helices in the solid state. rsc.org This phenomenon, known as spontaneous resolution or crystallization-induced chirality, makes VCD a relevant technique for studying the solid-state structure of such indazole systems.

A study on 1H-indazoles demonstrated that while the individual molecules are achiral, they can form chiral supramolecular structures (dimers, trimers, and catemers) in the solid state. rsc.org The absolute configuration of these crystalline structures can be determined using solid-state VCD spectroscopy, complemented by computational modeling. This approach allows for the assignment of the helical sense (M or P) of the supramolecular arrangement.

Although no specific VCD or ECD studies have been reported for this compound or its chiral derivatives, the principles of these techniques would be applicable if a chiral derivative were to be synthesized or if the parent compound exhibited solid-state chirality. For a chiral derivative in solution, ECD would probe the stereochemistry around the chromophoric indazole core, while VCD would provide a more detailed picture of the entire molecular conformation.

Computational Chemistry and Theoretical Investigations of 3 Cyano 1h Indazole 5 Carboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Although direct DFT studies on 3-cyano-1H-indazole-5-carboxylic acid are not extensively available in the reviewed literature, valuable insights can be drawn from theoretical investigations of structurally similar compounds, such as other substituted indazole derivatives. researchgate.net These studies typically employ basis sets like 6-311++G(d,p) to accurately model the electronic behavior of such molecules. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

For analogous indazole derivatives, the HOMO and LUMO distributions are generally spread across the entire molecule. nih.gov The presence of electron-withdrawing groups, such as the cyano group at the C3 position and the carboxylic acid group at the C5 position of this compound, is expected to influence the energies of these frontier orbitals. Specifically, these groups would likely lower both the HOMO and LUMO energy levels.

Based on these principles, a set of reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Reactivity Descriptors for this compound (based on analogous compounds)

| Descriptor | Formula | Predicted Value Range | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | High | Indicates a higher energy requirement to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | High | Suggests a greater ability to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Moderate to High | Reflects the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Moderate | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Moderate | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | High | Quantifies the ability of the molecule to act as an electrophile. |

Note: The exact values would require specific DFT calculations for this compound.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For this compound, the MEP surface is expected to show significant negative potential around the nitrogen atoms of the indazole ring, the oxygen atoms of the carboxylic acid group, and the nitrogen atom of the cyano group. These regions would be susceptible to interactions with electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen of the indazole ring and the one on the carboxylic acid group, would exhibit positive potential, making them sites for nucleophilic interaction. mdpi.com The aromatic ring is likely to show a mixed potential, influenced by the attached functional groups. mdpi.com

Protonation and Deprotonation State Energetics

The protonation and deprotonation of this compound are critical for its behavior in biological systems. The molecule has several potential sites for protonation (the nitrogen atoms) and deprotonation (the carboxylic acid and the N-H of the indazole ring).

Computational methods can predict the relative energies of these different protonation and deprotonation states. researchgate.net It is anticipated that the carboxylic acid group would be the primary site of deprotonation under physiological conditions due to its acidic nature. The N-H proton of the indazole ring is also acidic, and its deprotonation would lead to an anionic species. The nitrogen atoms of the indazole ring are basic and can be protonated. DFT calculations can determine the proton affinity of each nitrogen atom to predict the most likely site of protonation. The relative stability of the N1 and N2 tautomers of the indazole ring will also influence the protonation and deprotonation behavior. beilstein-journals.org

Conformer Generation and Conformational Analysis

The three-dimensional structure and flexibility of this compound can be explored through conformer generation and analysis. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the carboxylic acid group to the indazole ring.

Computational methods can be used to systematically search for and identify low-energy conformers. researchgate.net This process typically involves rotating the dihedral angle of the carboxylic acid group relative to the plane of the indazole ring and calculating the potential energy at each step. The results would likely indicate that the most stable conformer is one where the carboxylic acid group is coplanar with the indazole ring, allowing for maximum conjugation. Steric hindrance between the carboxylic acid group and the adjacent atoms on the indazole ring would be a key factor in determining the conformational landscape.

Molecular Docking and Simulation Studies of Ligand-Target Interactions (Pre-clinical, Theoretical Models)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Hypothetical Biological Targets

In the absence of a known biological target for this compound, molecular docking studies can be performed against hypothetical or known targets for structurally related molecules. For instance, various indazole derivatives have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase or as ligands for cancer-related proteins. nih.govnih.gov

A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the active site of a selected protein. The docking algorithm would then predict the most favorable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy.

The predicted binding mode would likely involve hydrogen bonding interactions between the polar functional groups of the ligand (the cyano, carboxylic acid, and indazole nitrogens) and the amino acid residues in the active site of the target protein. The aromatic indazole ring could also participate in π-π stacking or hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results for this compound

| Hypothetical Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Kinase A | -8.5 to -10.0 | Lys72, Glu91, Asp184 | Hydrogen bonding with carboxylic acid and indazole N-H |

| Protease B | -7.0 to -9.0 | His41, Cys145 | Covalent or hydrogen bonding with cyano group |

| Receptor C | -9.0 to -11.0 | Tyr371, Phe264 | π-π stacking with the indazole ring |

Note: The data in this table is purely illustrative and based on general principles of molecular docking with similar compounds. Actual results would depend on the specific target protein and docking software used.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The structural features of this compound, specifically the indazole core, the carboxylic acid group, and the cyano group, suggest the potential for significant intermolecular interactions that govern its crystal packing and receptor binding.

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the N-H of the indazole ring and the O-H of the carboxylic acid) and hydrogen bond acceptors (the nitrogen atoms of the indazole ring and cyano group, and the oxygen atoms of the carboxylic acid). This duality allows for the formation of a variety of hydrogen bonding networks. For instance, the carboxylic acid group can form classic dimeric structures with another molecule through strong O-H···O=C hydrogen bonds. Furthermore, the indazole N-H can interact with the cyano nitrogen or the carboxylic oxygen of a neighboring molecule. Computational methods such as Density Functional Theory (DFT) would be employed to calculate the geometries and energies of these interactions, identifying the most stable hydrogen-bonded conformations.

A hypothetical data table summarizing the calculated interaction energies for different intermolecular complexes of this compound is presented below. Such data would typically be generated from high-level quantum mechanical calculations.

| Interaction Type | Donor/Acceptor Groups | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Carboxylic Acid Dimer (O-H···O) | -15 to -20 |

| Hydrogen Bond | Indazole N-H ··· Cyano N | -5 to -8 |

| Hydrogen Bond | Indazole N-H ··· Carboxylic O | -6 to -9 |

| π-π Stacking | Parallel Displaced Indazole Rings | -3 to -6 |

Note: The values in this table are illustrative and represent typical ranges for such interactions. Actual values would require specific computational studies.

Reaction Mechanism Studies through Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the reactivity of this compound is fundamental for its application. Computational chemistry provides powerful tools to elucidate reaction mechanisms. For example, the synthesis of this molecule or its subsequent reactions could be studied. A key step in such a study is the location of the transition state (TS) for a proposed reaction pathway. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for determining the reaction's feasibility and rate.

For instance, the esterification of the carboxylic acid group could be theoretically investigated. The reaction would proceed through a tetrahedral intermediate, and the transition states for the formation and breakdown of this intermediate could be calculated.

A hypothetical reaction coordinate diagram for a generic reaction involving this compound is described in the table below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | [TS1] | +15.2 |

| Intermediate | [Intermediate Complex] | -5.8 |

| Transition State 2 | [TS2] | +12.5 |

| Products | Product Complex | -10.3 |

Note: This table represents a hypothetical two-step reaction mechanism and the energy values are for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and are used to correlate the chemical structure of compounds with their biological activity. In a theoretical QSAR study of this compound and its analogues, a set of these compounds with known biological activities would be used to build a predictive model.

The first step involves calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to derive a mathematical equation that relates the descriptors to the biological activity.

A hypothetical QSAR model for a series of indazole derivatives might look like the following equation:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(LUMO Energy)

Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis. Such a model would then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding further synthetic efforts.

The table below illustrates the kind of data that would be generated in a theoretical QSAR study.

| Compound | Biological Activity (IC50, µM) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) |

| Derivative 1 | 0.5 | 2.1 | 3.5 | -1.2 |

| Derivative 2 | 1.2 | 2.5 | 3.8 | -1.1 |

| Derivative 3 | 0.8 | 2.3 | 3.6 | -1.3 |

| This compound | (To be predicted) | (Calculated) | (Calculated) | (Calculated) |

Note: The data in this table is hypothetical and serves to illustrate the components of a QSAR study.

Potential Applications and Emerging Research Directions Beyond Clinical Therapeutics

Utilization as Synthetic Intermediates for Complex Molecule Synthesis

The chemical architecture of 3-cyano-1H-indazole-5-carboxylic acid makes it a valuable building block for the synthesis of more complex molecules. The compound features several reactive sites that can be selectively functionalized: the carboxylic acid group, the N-H of the pyrazole (B372694) ring, and the aromatic backbone.

The carboxylic acid (-COOH) group is a primary site for modification, readily undergoing common organic reactions. For instance, it can be converted into esters, amides, or acid chlorides. This reactivity is fundamental for incorporating the indazole core into larger molecular frameworks. Research on related indazole-3-carboxylic acids demonstrates their use in amide coupling reactions to produce complex derivatives, a strategy that is directly applicable to the 5-carboxylic acid isomer. researchgate.netdiva-portal.org The synthesis of various heterocyclic compounds often relies on such versatile molecular fragments. researchgate.net

Furthermore, the nitrogen atom of the indazole ring can be alkylated or arylated, providing another point for structural elaboration. This allows for the attachment of various side chains, which can be tailored to influence the final molecule's properties. diva-portal.org The combination of these reactive handles allows synthetic chemists to use this compound as a scaffold, systematically building out its structure to create novel compounds for a wide range of applications.

Applications in Materials Science

The rigid, aromatic structure and functional groups of this compound make it an intriguing candidate for the development of advanced materials with unique electronic and structural properties.

The development of efficient deep-blue emitters remains a critical challenge in OLED technology for displays and lighting. Materials used for this purpose require a wide band-gap and high photoluminescence quantum yield. Heterocyclic compounds, particularly those with donor-acceptor (D-A) architectures, are a major focus of this research. nih.gov

Indazole derivatives, as isomers of benzimidazole, possess a high singlet energy, making them suitable as the core of blue-emitting materials. nih.govnih.gov In this compound, the electron-rich indazole ring can act as a donor component, while the electron-withdrawing cyano (-CN) group serves as an acceptor. This intrinsic D-A structure is a key design principle for creating molecules with efficient intramolecular charge transfer (ICT) characteristics, which are crucial for electroluminescence. The carboxylic acid group provides a convenient point for attaching the molecule to other components of an OLED device or for further tuning its electronic properties. While specific research on this compound in OLEDs is nascent, its structural features align well with the requirements for novel optoelectronic materials.

While not a conventional polymerization initiator, this compound can serve as a functional monomer in the synthesis of specialized polymers. The carboxylic acid group can participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. Similarly, the N-H group of the indazole ring can react with appropriate co-monomers.

Incorporating the indazole moiety into a polymer backbone can impart desirable properties such as thermal stability, rigidity, and specific optical or electronic functions. Imidazole- and indazole-based polymers are explored for their ability to interact with biological molecules or to self-assemble through electrostatic interactions and hydrogen bonding. elsevierpure.com The resulting polymers could find applications as specialty plastics, functional coatings, or materials for biomedical devices.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is critical as it dictates the structure, porosity, and functional properties of the resulting MOF. bldpharm.comglobethesis.com Carboxylic acids are among the most common functional groups used for ligands in MOF synthesis due to their versatile coordination modes with metal ions. bldpharm.com

This compound is an excellent candidate for a MOF ligand. It possesses multiple coordination sites: the carboxylate group can bind to metal centers in a monodentate, bidentate, or bridging fashion, while the nitrogen atoms of the pyrazole ring can also coordinate to metals. mdpi.comresearchgate.net This multi-dentate character allows for the formation of stable, three-dimensional networks.

Research on the closely related 1H-indazole-5-carboxylic acid has led to the synthesis of novel zinc-based MOFs. researchgate.netacs.org These materials were found to exhibit fascinating photoluminescent properties, including luminescence thermometry (where the light emission changes with temperature) and long-lasting phosphorescence. researchgate.netacs.org The photoluminescence in such systems often originates from the organic ligand, and coordination to a metal center can enhance this emission. mdpi.com The presence of the additional cyano group in this compound could further modulate the electronic properties of the ligand, potentially leading to MOFs with unique luminescent or gas sorption characteristics.

| Ligand | Metal Ion | Resulting Framework Type | Observed Property | Reference |

|---|---|---|---|---|

| 1H-indazole-5-carboxylic acid | Zinc (Zn) | 3D Interpenetrated MOF | Luminescence, Phosphorescence, Porosity | researchgate.net, acs.org |

| 1H-indazole-6-carboxylic acid | Zinc (Zn), Cadmium (Cd) | 1D Chain and 3D Network | Photoluminescence | mdpi.com |

Agrochemical Research: Potential as Herbicides, Fungicides, or Insecticides (Pre-clinical Stages)

The indazole scaffold is recognized for its broad spectrum of biological activities, which extends beyond human therapeutics into agricultural science. mdpi.comnih.gov Many heterocyclic compounds form the basis of modern pesticides due to their ability to interact with specific biological targets in weeds, fungi, or insects. Indazole derivatives have been investigated for various pharmacological effects, including antifungal and antibacterial activities, which are relevant to crop protection. researchgate.netnih.gov

The development of new agrochemicals is driven by the need for compounds with novel modes of action to combat resistance, as well as improved safety and environmental profiles. The unique structure of this compound and its derivatives presents an opportunity to explore new chemical space in the search for potent agrochemicals. While comprehensive pre-clinical data on this specific molecule is not yet public, the general promise of the indazole class makes it a target for screening and synthesis programs in agrochemical companies. nih.gov Research into related natural product analogues has shown that synthetic modifications can lead to potent antifungal activity with low toxicity to non-target organisms, highlighting a promising path for indazole-based compounds. usda.gov

Development as pH or Metal Ion Sensors

Fluorescent chemosensors are molecules that signal the presence of a specific analyte, such as a proton (in pH measurements) or a metal ion, through a change in their optical properties (e.g., color or fluorescence intensity). The design of these sensors often relies on heterocyclic aromatic rings whose electronic structure is sensitive to the local chemical environment.

The indazole ring, similar to the well-studied imidazole (B134444) moiety, is an excellent platform for developing pH sensors. scilit.comnih.gov The nitrogen atoms in the ring can be protonated or deprotonated as the pH changes. This alteration in the molecule's protonation state affects its electronic structure and, consequently, its absorption and fluorescence spectra. This pH-dependent optical response allows the molecule to act as a fluorescent pH probe. scilit.comnih.govresearchgate.net

Similarly, the multiple nitrogen and oxygen atoms in this compound can act as binding sites for metal ions. mdpi.com The coordination of a metal ion can rigidlyize the molecular structure and alter the energy levels of its molecular orbitals, leading to a distinct change in its fluorescence, which can be used for detection. nanochemres.org Furthermore, when used as ligands in MOFs, the resulting frameworks can act as highly sensitive and selective sensors. The porous structure of the MOF can selectively adsorb analytes, and the photoluminescence of the framework can be quenched or enhanced in the presence of specific molecules or ions, providing a robust sensing mechanism. rsc.org

Role in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through intermolecular forces. This compound is a prime candidate for such applications due to its possession of key functional groups that can direct self-assembly: a carboxylic acid group, an indazole ring system, and a cyano group. These features allow for a variety of predictable and directional interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding Scaffolds:

The molecular architecture of this compound offers several sites for hydrogen bonding, which is a highly directional and specific interaction crucial for the controlled assembly of molecules. The primary hydrogen bonding motifs anticipated for this compound are:

Carboxylic Acid Dimerization: A common and robust supramolecular synthon is the formation of a cyclic dimer between two carboxylic acid groups. researchgate.netacs.org This interaction involves two O-H···O hydrogen bonds and is a highly predictable element in crystal engineering. It is expected that this compound molecules would readily form these dimeric structures, creating a foundational element for larger assemblies.

Indazole N-H···N/O/C≡N Interactions: The indazole ring contains a proton-donating N-H group and a proton-accepting nitrogen atom at the 2-position. The N-H group can form hydrogen bonds with various acceptors on neighboring molecules. In the crystal structure of 7-methyl-1H-indazole, for instance, molecules are linked by N-H···N hydrogen bonds to form infinite helical chains. researchgate.net For this compound, the N-H group could interact with the nitrogen of the cyano group, the carbonyl oxygen of the carboxylic acid, or the second nitrogen atom of another indazole ring. semanticscholar.org

Cyano Group as a Hydrogen Bond Acceptor: The nitrogen atom of the cyano group possesses a lone pair of electrons and is a competent hydrogen bond acceptor. researchgate.netresearchgate.net It can participate in various hydrogen bonding interactions, including N-H···N≡C and C-H···N≡C. The linear geometry of the cyano group can influence the directionality of these interactions and, consequently, the geometry of the resulting supramolecular architecture. The versatility of the cyano group in intermolecular interactions is well-documented. nih.govmdpi.com

The interplay of these different hydrogen bonding possibilities can lead to the formation of diverse and complex networks, such as chains, sheets, or three-dimensional frameworks. The specific patterns that form would depend on the thermodynamic and kinetic factors of the crystallization or self-assembly process.

π-π Stacking Interactions:

The aromatic indazole ring system is capable of engaging in π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions, while generally weaker than hydrogen bonds, play a significant role in the stabilization of crystal structures and self-assembled aggregates. researchgate.netresearchgate.net In the solid state, indazole derivatives often exhibit slipped π-π stacking of the indazole units. researchgate.net The electron-withdrawing nature of the cyano and carboxylic acid groups can influence the electron density of the aromatic system, potentially modulating the strength and geometry of these stacking interactions.

The combination of robust hydrogen bonding and π-π stacking provides a powerful toolkit for directing the self-assembly of this compound into predictable and potentially functional supramolecular architectures.

Potential Supramolecular Structures and Research Directions:

Based on the functional groups present, several supramolecular synthons can be predicted for this compound. A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions.

| Potential Supramolecular Synthon | Interacting Groups | Interaction Type | Potential Resulting Structure |

| Carboxylic Acid Dimer | -COOH with -COOH | O-H···O Hydrogen Bonds | Dimeric units, chains |

| Indazole Catemer | Indazole N-H with Indazole N2 | N-H···N Hydrogen Bonds | Chains, helices |

| Cyano-Indazole Interaction | Indazole N-H with -C≡N | N-H···N Hydrogen Bonds | Chains, sheets |

| Carboxylic-Indazole Heterosynthon | -COOH with Indazole N2 | O-H···N Hydrogen Bonds | Dimers, chains |

| π-π Stacking | Indazole Ring with Indazole Ring | π-π Interactions | Stacked columns |

Future research in this area could focus on the single-crystal X-ray diffraction of this compound to definitively determine its solid-state structure and confirm the operative supramolecular synthons. Furthermore, co-crystallization experiments with other molecules containing complementary hydrogen bonding functionalities could lead to the design of novel binary component crystals with tailored structures and properties. The ability to form predictable and stable supramolecular assemblies could pave the way for the use of this compound in the development of new organic materials, such as porous frameworks, liquid crystals, or components for molecular electronics.

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design, moving beyond traditional, often intuition-driven medicinal chemistry. acs.org For derivatives of 3-cyano-1H-indazole-5-carboxylic acid, these computational tools offer a powerful approach to navigate the vast chemical space and design novel molecules with optimized properties. acs.orgnih.gov

Generative AI models, analogous to language models like ChatGPT, can be trained on large datasets of known molecules and their biological activities to "imagine" new compounds that satisfy complex, multi-parameter criteria. chemicalbook.com These models can explore the chemical space around the this compound core, suggesting novel substitutions and modifications predicted to enhance target affinity, selectivity, and pharmacokinetic profiles. chemicalbook.com Reinforcement learning can further refine this process, where the AI model is rewarded for generating candidates with more desirable predicted properties, progressively improving the quality of the designed molecules. chemicalbook.com

Design: Generative models propose novel derivatives.

Make: AI-powered retrosynthesis tools predict viable synthetic pathways. researchgate.net

Test: ML models predict biological activity (e.g., kinase inhibition), toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties, prioritizing which virtual compounds should be synthesized. chemicalbook.com

Analyze: Experimental results are fed back into the model, enabling it to learn from both successes and failures and refine its future predictions. acs.org

This synergistic integration of AI not only accelerates the pace of discovery but also has the potential to uncover non-obvious structure-activity relationships, leading to the development of innovative and highly effective drug candidates based on the this compound framework. acs.orgresearchgate.net

Continuous Flow Chemistry Approaches for Scalable and Efficient Synthesis

Traditional batch synthesis of complex molecules like indazole derivatives can be time-consuming and challenging to scale. wikipedia.org Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is emerging as a more efficient, safer, and scalable alternative. nih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility. nih.govphotophysics.com

The application of flow chemistry to heterocyclic synthesis is well-documented and particularly suitable for constructing the indazole core. pnas.orgnumberanalytics.com Key advantages for the synthesis of this compound and its analogues include:

Enhanced Safety: Many reactions for creating heterocyclic rings involve hazardous reagents or intermediates and generate significant heat. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratio, allow for excellent heat dissipation, minimizing the risk of thermal runaways. nih.gov

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than transitioning from a laboratory flask to a large industrial batch reactor. wikipedia.org

Access to Novel Chemistry: The precise control offered by flow systems can enable reactions that are difficult or impossible to perform in batch mode, such as those requiring extremely high temperatures or pressures. photophysics.com

A potential continuous flow synthesis for indazole derivatives could involve the cyclization of appropriately substituted precursors, with subsequent functionalization steps also performed in-flow, leading to a streamlined and automated manufacturing process for novel drug candidates. photophysics.comcam.ac.uk

Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Target Selectivity and Potency

Bioisosteric replacement and scaffold hopping are cornerstone strategies in modern medicinal chemistry for optimizing lead compounds. acs.orgnih.gov These approaches are particularly relevant for refining the properties of molecules derived from this compound.

Bioisosteric replacement involves substituting a functional group within the molecule with another group that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. nih.govnih.gov For this compound, two key functional groups are prime candidates for this strategy:

The Carboxylic Acid Group: While often crucial for target binding (e.g., forming key hydrogen bonds), carboxylic acids can lead to poor permeability and rapid metabolism. elifesciences.org Replacing this group with a bioisostere can mitigate these issues. A variety of replacements have been developed that can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid. elifesciences.orgnih.gov

The Cyano Group: The cyano group can also be replaced to modulate potency, selectivity, and metabolic stability.

| Functional Group | Potential Bioisosteres | Potential Advantages of Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid, 3-Hydroxyisoxazole | Improved cell permeability, reduced metabolic liability, enhanced oral bioavailability, altered pKa. elifesciences.orgnih.gov |

| Cyano (-C≡N) | Trifluoromethyl (-CF3), Halogens (e.g., -Cl, -F), Oxadiazole, Acetylene | Modulation of electronic properties, improved metabolic stability, altered lipophilicity. |

Scaffold hopping is a more radical approach where the central indazole core is replaced with a structurally different scaffold that maintains the original molecule's key pharmacophoric features—the spatial arrangement of groups essential for biological activity. acs.orgnih.gov This strategy is used to discover new, patentable chemical series, escape undesirable properties associated with the original scaffold, or improve synthetic accessibility. nih.gov For example, a scaffold hopping strategy applied to an indazole-based kinase inhibitor might identify a pyrazolopyridine or imidazopyridine core that positions the key side chains in a similar orientation for binding to the kinase hinge region.

Multi-Targeting Approaches for Complex Biological Systems

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. nih.gov Consequently, drugs that can simultaneously modulate several targets—so-called multi-target drugs—can offer superior efficacy and a lower likelihood of developing resistance compared to highly selective single-target agents.

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is capable of binding to a wide range of biological targets, particularly protein kinases. nih.gov Several approved indazole-containing drugs, such as Pazopanib and Linifanib, are multi-kinase inhibitors, demonstrating the suitability of this core for multi-targeting approaches. nih.gov

Future research on this compound derivatives will likely focus on designing agents that intentionally engage multiple, disease-relevant targets. This could involve, for instance, creating a single molecule that inhibits both a key cancer-driving kinase and a protein involved in angiogenesis, or one that targets two different kinases in a signaling cascade to achieve a more profound pathway blockade. Computational methods, including molecular docking and AI, will be instrumental in designing the precise structural modifications needed to achieve the desired polypharmacology profile. nih.gov

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deep understanding of both how a molecule is synthesized and how it interacts with its biological target is crucial for rational drug design. Advanced characterization techniques are providing unprecedented insights into short-lived reaction intermediates and the complex dynamics of drug-target interactions.

Characterizing Synthetic Intermediates: The synthesis of complex heterocycles like indazoles can proceed through transient, low-population intermediates that are invisible to standard techniques like routine NMR. chemicalbook.comacs.org Advanced NMR methods, such as Chemical Exchange Saturation Transfer (CEST), can detect and characterize these elusive species, providing critical information for reaction optimization and mechanism elucidation. acs.org Infrared ion spectroscopy (IRIS) combined with mass spectrometry is another powerful tool for obtaining structural information on reactive intermediates in the gas phase. nih.gov

Probing Drug-Target Dynamics: The interaction between a drug and its target protein is not a static lock-and-key event but a dynamic process involving conformational changes in both partners. pnas.orgacs.org

Mass Spectrometry (MS): Advanced MS-based approaches can directly detect non-covalent drug-protein complexes, monitor drug-induced conformational changes through techniques like hydrogen-deuterium exchange (HDX-MS), and identify target engagement in complex cellular environments (chemoproteomics). acs.orgnih.govacs.org

Stopped-Flow Spectroscopy: This technique allows for the study of rapid enzyme kinetics on a millisecond timescale. wikipedia.orgphotophysics.com For an indazole-based enzyme inhibitor, it can be used to measure the individual rates of binding, conformational changes, and catalysis, revealing the detailed mechanism of inhibition. photophysics.comcam.ac.uknih.gov

Advanced NMR Spectroscopy: Techniques like relaxation dispersion and paramagnetic relaxation enhancement (PRE) can characterize the "dark" or invisible, transiently formed states in protein-ligand interactions. researchgate.netnih.gov This allows researchers to visualize encounter complexes and intermediate states along the binding pathway, providing a more complete picture of how a drug like an indazole derivative finds and binds to its target. acs.orgrsc.org

By applying these sophisticated techniques, researchers can gain a much deeper understanding of the chemistry and biology of this compound derivatives, enabling more rational and efficient drug development efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-1H-indazole-5-carboxylic acid?

- Methodology : A common approach involves cyclization reactions starting from substituted indole or indazole precursors. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid are synthesized via condensation with reagents like 2-aminothiazol-4(5H)-one under reflux in acetic acid (3–5 hours) . For the cyano group introduction, nitrile-containing intermediates may be used, followed by hydrolysis or functionalization.

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is often required.

Q. Which analytical techniques are essential for characterizing this compound?

- Core Methods :

- NMR Spectroscopy : Confirm structure using H and C NMR, focusing on cyano (δ ~110–120 ppm in C) and carboxylic acid (δ ~170 ppm) signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, theoretical MW: 203.04 g/mol).

- HPLC : Assess purity (>95% by UV detection at 254 nm) using reverse-phase C18 columns .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Sparingly soluble in water; better solubility in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (pH >8 due to deprotonated carboxylic acid).

- Stability : Store at -20°C in airtight containers to prevent hydrolysis of the cyano group or decarboxylation. Stability studies suggest ≥5 years under recommended conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Experimental Design :

- Catalysis : Screen Pd/Cu catalysts for cyanation reactions.

- Temperature/Time : Optimize reflux duration (e.g., 3–8 hours) to balance yield vs. side products.

- Protecting Groups : Use tert-butyl or methyl esters for the carboxylic acid to prevent unwanted interactions during cyanation .

- Data Analysis : Compare yields via ANOVA; LC-MS tracks intermediate formation.

Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives?

- Case Study : Discrepancies in cytotoxicity data may arise from impurity profiles (e.g., residual DMSO in assays) or divergent cell lines.

- Methodology :

- Reproduce studies using >98% pure compound (verified by HPLC) .

- Validate bioactivity across multiple assays (e.g., enzyme inhibition, cell viability) .

- Statistical Tools : Use meta-analysis to reconcile conflicting results.

Q. How can computational modeling predict the reactivity of the cyano and carboxylic acid groups?

- In Silico Approaches :

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites.